3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one
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Overview
Description
3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a piperidine ring, and a phenylethyl group, making it a unique molecule with significant pharmacological interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperidine ring and the phenylethyl group. Key steps may include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.
Attachment of Phenylethyl Group: The phenylethyl group can be attached through alkylation reactions, using reagents like phenylethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazolinone core or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone or piperidine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated or reduced forms of the original compound.
Scientific Research Applications
3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and neuroprotective agent.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or pain pathways, providing analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-methylquinazolin-4-one or 3-phenylquinazolin-4-one.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxylic acid or 1-benzylpiperidine.
Uniqueness
3-[[1-(1-Phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one is unique due to its specific combination of a quinazolinone core, a piperidine ring, and a phenylethyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
3-[[1-(1-phenylethyl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-17(19-7-3-2-4-8-19)24-13-11-18(12-14-24)15-25-16-23-21-10-6-5-9-20(21)22(25)26/h2-10,16-18H,11-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMWEGDSQWGMQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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